molecular formula C14H24O B14520162 [4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol CAS No. 62603-28-5

[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol

Cat. No.: B14520162
CAS No.: 62603-28-5
M. Wt: 208.34 g/mol
InChI Key: FOAMUAQZQZDKEZ-UHFFFAOYSA-N
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Description

[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol is an organic compound with a complex structure that includes multiple methyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexene derivative with a suitable alkyl halide, followed by reduction and functional group transformations to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of specific structural features on biological activity. Its interactions with enzymes and other biomolecules can provide insights into molecular mechanisms.

Medicine

In medicine, derivatives of this compound could be investigated for potential therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industrial applications, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which [4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol apart from similar compounds is its specific arrangement of functional groups and the presence of a cyclohexene ring

Properties

CAS No.

62603-28-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

[4,6-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C14H24O/c1-5-10(2)7-13-8-11(3)6-12(4)14(13)9-15/h5,8,12-15H,6-7,9H2,1-4H3

InChI Key

FOAMUAQZQZDKEZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CC(C1CO)C)C

Origin of Product

United States

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